Cas no 1314927-75-7 (3-amino-2-methylbenzohydrazide)
3-amino-2-methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-methylbenzohydrazide
- AKOS006339819
- 1314927-75-7
- EN300-869741
-
- MDL: MFCD09752023
- Inchi: 1S/C8H11N3O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,9-10H2,1H3,(H,11,12)
- InChI Key: HXYDYALVYZEKFD-UHFFFAOYSA-N
- SMILES: C(NN)(=O)C1=CC=CC(N)=C1C
Computed Properties
- Exact Mass: 165.090211983g/mol
- Monoisotopic Mass: 165.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 81.1Ų
3-amino-2-methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-869741-0.05g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-869741-0.1g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-869741-0.25g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
| Enamine | EN300-869741-0.5g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
| Enamine | EN300-869741-1.0g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 1.0g |
$371.0 | 2025-02-21 | |
| Enamine | EN300-869741-2.5g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 2.5g |
$726.0 | 2025-02-21 | |
| Enamine | EN300-869741-5.0g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 5.0g |
$1075.0 | 2025-02-21 | |
| Enamine | EN300-869741-10.0g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95.0% | 10.0g |
$1593.0 | 2025-02-21 | |
| Enamine | EN300-869741-1g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95% | 1g |
$371.0 | 2023-09-02 | |
| Enamine | EN300-869741-5g |
3-amino-2-methylbenzohydrazide |
1314927-75-7 | 95% | 5g |
$1075.0 | 2023-09-02 |
3-amino-2-methylbenzohydrazide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3-amino-2-methylbenzohydrazide
Recent Advances in the Study of 3-amino-2-methylbenzohydrazide (CAS: 1314927-75-7)
In recent years, the compound 3-amino-2-methylbenzohydrazide (CAS: 1314927-75-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This hydrazide derivative has shown promising potential in various therapeutic applications, particularly as a key intermediate in the synthesis of novel bioactive molecules. The unique structural features of 3-amino-2-methylbenzohydrazide, including its amino and hydrazide functional groups, make it a versatile scaffold for drug development and chemical biology studies.
Recent studies have focused on elucidating the pharmacological properties and synthetic applications of 3-amino-2-methylbenzohydrazide. One notable area of research involves its role as a precursor in the synthesis of heterocyclic compounds, which are often associated with diverse biological activities. For instance, researchers have successfully utilized this compound to develop new classes of antimicrobial and anti-inflammatory agents, highlighting its importance in medicinal chemistry.
In addition to its synthetic utility, 3-amino-2-methylbenzohydrazide has been investigated for its direct biological effects. Preliminary in vitro studies suggest that this compound may exhibit moderate inhibitory activity against certain enzymes involved in inflammatory pathways. These findings have spurred further investigations into its mechanism of action and potential therapeutic applications, particularly in the context of chronic inflammatory diseases.
The chemical stability and reactivity of 3-amino-2-methylbenzohydrazide (CAS: 1314927-75-7) have also been subjects of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structural properties and degradation pathways. Such studies are crucial for optimizing its use in pharmaceutical formulations and ensuring its stability under various storage conditions.
Looking ahead, the continued exploration of 3-amino-2-methylbenzohydrazide is expected to yield new insights into its applications in drug discovery and chemical biology. Collaborative efforts between academic and industrial researchers are likely to accelerate the development of derivatives with enhanced pharmacological profiles. As the body of evidence grows, this compound may emerge as a cornerstone in the design of next-generation therapeutics.
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